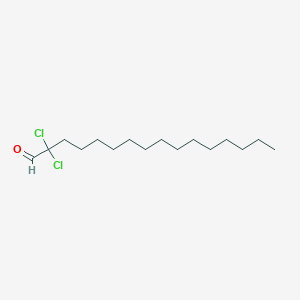
Hexadecanal, 2,2-dichloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexadecanal, 2,2-dichloro- is an organic compound with the chemical formula C16H32O It is a derivative of hexadecanal, which is a long-chain aldehyde
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecanal, 2,2-dichloro- typically involves the chlorination of hexadecanal. The reaction can be carried out using chlorine gas in the presence of a suitable catalyst under controlled conditions. The reaction conditions, such as temperature and pressure, need to be carefully monitored to ensure the selective chlorination at the 2,2-position.
Industrial Production Methods
In an industrial setting, the production of Hexadecanal, 2,2-dichloro- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, further enhances the quality of the compound.
化学反応の分析
Types of Reactions
Hexadecanal, 2,2-dichloro- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products
Oxidation: Hexadecanoic acid, 2,2-dichloro-
Reduction: Hexadecanol, 2,2-dichloro-
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Hexadecanal, 2,2-dichloro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
作用機序
The mechanism of action of Hexadecanal, 2,2-dichloro- involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to act on the olfactory receptors, influencing neural pathways associated with behavior and stress responses . The exact molecular targets and pathways are still under investigation, but studies have shown sex-specific effects on aggression and social behavior .
類似化合物との比較
Hexadecanal, 2,2-dichloro- can be compared with other long-chain aldehydes and their derivatives:
Hexadecanal: The parent compound, which lacks the chlorine atoms, has different chemical reactivity and biological effects.
Hexadecanol: The reduced form of hexadecanal, which is an alcohol, has different physical and chemical properties.
Hexadecanoic acid: The oxidized form of hexadecanal, which is a carboxylic acid, has different applications and reactivity.
The presence of chlorine atoms in Hexadecanal, 2,2-dichloro- makes it unique, as it imparts distinct chemical properties and reactivity compared to its non-chlorinated counterparts.
特性
CAS番号 |
119450-46-3 |
|---|---|
分子式 |
C16H30Cl2O |
分子量 |
309.3 g/mol |
IUPAC名 |
2,2-dichlorohexadecanal |
InChI |
InChI=1S/C16H30Cl2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(17,18)15-19/h15H,2-14H2,1H3 |
InChIキー |
OCFYQJAFTSCJID-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCC(C=O)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


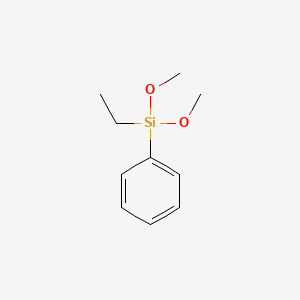
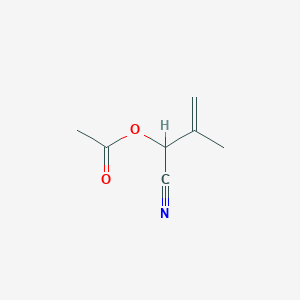
![4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide](/img/structure/B14303812.png)
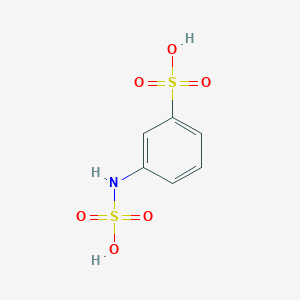

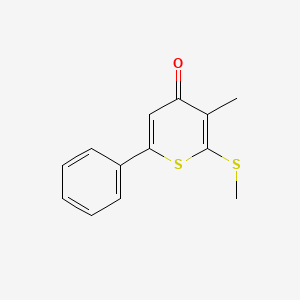
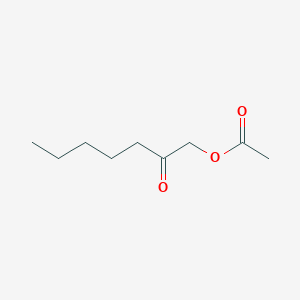
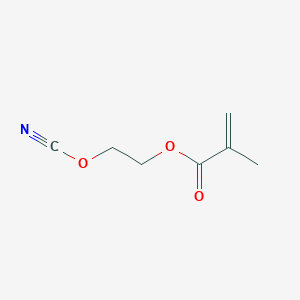
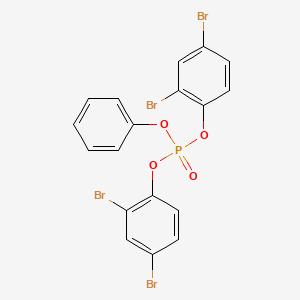

![Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate](/img/structure/B14303863.png)
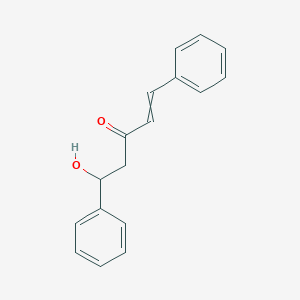
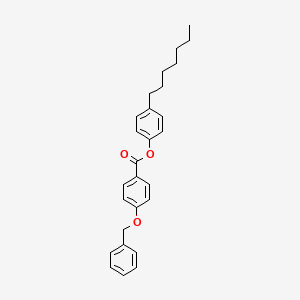
![3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-methyl-5-oxopyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-2-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B14303880.png)
